molecular formula C7H4OS B7809547 3-Ethynylthiophene-2-carbaldehyde

3-Ethynylthiophene-2-carbaldehyde

Cat. No.: B7809547
M. Wt: 136.17 g/mol
InChI Key: HYCZIFAHGJJTGL-UHFFFAOYSA-N
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Description

3-Ethynylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with an ethynyl group at the 3-position and a formyl group at the 2-position. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylthiophene-2-carbaldehyde typically involves the formylation of 3-ethynylthiophene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the 2-position of the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylthiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

Major Products:

    Oxidation: 3-Ethynylthiophene-2-carboxylic acid.

    Reduction: 3-Ethynylthiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the coupling partner.

Scientific Research Applications

3-Ethynylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynylthiophene-2-carbaldehyde largely depends on its specific application. In organic synthesis, its reactivity is governed by the electrophilic nature of the formyl group and the nucleophilic nature of the ethynyl group. These functional groups allow it to participate in a variety of chemical reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 3-Ethynylthiophene-2-carbaldehyde is unique due to the presence of both the ethynyl and formyl groups, which provide a combination of reactivity that is not found in many other thiophene derivatives. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of complex molecules and materials .

Properties

IUPAC Name

3-ethynylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS/c1-2-6-3-4-9-7(6)5-8/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCZIFAHGJJTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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